4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a carboxamide group, with a triazole moiety linked via a methylene bridge. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their diverse biological activities and stability.
Mechanism of Action
Mode of Action
It is known that compounds containing the 1,2,4-triazole ring, such as en300-7536769, are characterized by multidirectional biological activity . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have shown significant antibacterial activity . This suggests that EN300-7536769 may interact with biochemical pathways related to bacterial growth and proliferation.
Result of Action
Given the known biological activity of 1,2,4-triazole and piperidine derivatives , it is likely that EN300-7536769 has significant impacts at the molecular and cellular levels.
Action Environment
It is known that the global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, the development and use of compounds like EN300-7536769 may be influenced by factors such as the prevalence of drug-resistant bacteria in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Methylene Bridge: The triazole ring is then linked to a methylene group through a substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Piperidine and Triazole Moieties: The final step involves coupling the piperidine ring with the triazole moiety via the methylene bridge, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-triazol-4-yl)methyl]aniline: Similar structure but with an aniline group instead of a piperidine ring.
4-[(4H-1,2,4-triazol-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of a piperidine ring.
Uniqueness
4-[(4H-1,2,4-triazol-4-yl)methyl]piperidine-1-carboxamide is unique due to the combination of the piperidine ring and the triazole moiety, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)14-3-1-8(2-4-14)5-13-6-11-12-7-13/h6-8H,1-5H2,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCXRRNBOFSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NN=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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